(5-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-4-8(5-13-6-9)11(16)14-3-1-2-10(15)7-14/h4-6,10,15H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNROBBVXYWHUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 204.22 g/mol. The structure features a fluorine atom at the 5-position of the pyridine ring and a hydroxypiperidine moiety, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves a coupling reaction between 5-fluoropyridine-3-carboxylic acid and 3-hydroxypiperidine. The reaction is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), usually performed in dichloromethane at room temperature.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
2. Antiviral Properties
Preliminary investigations suggest that this compound may exhibit antiviral activity, particularly against RNA viruses.
3. Anticancer Potential
The compound has shown promise in cancer research, with studies indicating its ability to inhibit cell proliferation in certain cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the modulation of key signaling pathways.
4. Neurological Effects
Research has also explored the potential neuroprotective effects of this compound, indicating possible applications in treating neurodegenerative disorders.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of both fluorine and hydroxyl groups enhances its binding affinity and selectivity for these targets.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing G0/G1 phase arrest and apoptosis. The mechanism involved the downregulation of cyclin D1 and upregulation of p53 expression.
Case Study 2: Antiviral Research
A study investigating the antiviral properties against influenza virus showed that treatment with this compound reduced viral titers significantly compared to untreated controls.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of structural features compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-Fluoropyridin-3-yl)(3-hydroxypiperidin) | Lacks fluorine at the 5-position | Moderate antimicrobial |
| (5-Bromopyridin-3-yl)(3-hydroxypiperidin) | Bromine substitution alters reactivity | Limited anticancer effects |
| (5-Iodopyridin-3-yl)(3-hydroxypiperidin) | Iodine provides different interaction profile | Potentially higher reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
